N,N,2,3-tetramethyl-4-nitroaniline
Description
N,N,2,3-Tetramethyl-4-nitroaniline is a nitroaromatic compound with a methyl-substituted aniline backbone. Its structure features a nitro group (-NO₂) at the para position (C4) of the benzene ring, two methyl groups attached to the amine nitrogen (N,N-dimethyl), and additional methyl groups at the ortho (C2) and meta (C3) positions. This substitution pattern significantly influences its electronic, steric, and physicochemical properties.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.234 |
IUPAC Name |
N,N,2,3-tetramethyl-4-nitroaniline |
InChI |
InChI=1S/C10H14N2O2/c1-7-8(2)10(12(13)14)6-5-9(7)11(3)4/h5-6H,1-4H3 |
InChI Key |
GQEWZWNWYPFLQR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)[N+](=O)[O-])N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N-Dimethyl-4-Nitroaniline
- Structure : Lacks methyl groups at C2 and C3 but retains the N,N-dimethyl and para-nitro groups.
- Molecular Weight : 166.18 g/mol (vs. ~194.24 g/mol for the tetramethyl analog, estimated) .
- Electronic Effects : The N,N-dimethyl groups donate electron density via induction, reducing the electron-withdrawing effect of the nitro group. This contrasts with the tetramethyl derivative, where additional C2/C3 methyl groups may enhance steric hindrance and slightly alter electronic conjugation .
- Spectral Data : FTIR studies of 4-nitroaniline derivatives show characteristic N-H stretches (~3350 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric stretch). N,N-dimethyl substitution eliminates the N-H stretch, a feature shared with the tetramethyl analog .
Table 1: Key Properties of N,N-Dimethyl-4-Nitroaniline vs. Tetramethyl Analog
3-Methyl-4-Nitroaniline
- Structure : Contains a single methyl group at C3 and a primary amine (-NH₂) at C1.
- Reactivity : The absence of N-methyl groups makes it more reactive in electrophilic substitution compared to the tetramethyl derivative. For example, it serves as a precursor for synthesizing fluorinated and iodinated analogs (e.g., 5-fluoro-2-nitrobenzoic acid) .
- Crystallography : Co-crystals of 4-nitroaniline derivatives (e.g., with 2,4,6-trimethylaniline) exhibit hydrogen-bonded networks (N–H⋯O), which would be disrupted in the tetramethyl analog due to steric bulk .
3-Trifluoromethyl-N,N-Dimethyl-4-Nitroaniline
- Structure : Replaces C3 methyl with a trifluoromethyl (-CF₃) group.
- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, counteracting the electron-donating N,N-dimethyl groups. This contrasts with the tetramethyl analog, where methyl groups are electron-donating .
- Applications: Such fluorinated derivatives are often explored in pharmaceuticals and agrochemicals for enhanced metabolic stability, a property less pronounced in non-fluorinated analogs like the tetramethyl compound .
N-Ethyl-4-Chloro-2-Nitroaniline
- Structure : Features an ethyl group on the amine and a chloro substituent at C4.
- Steric and Electronic Profile : The ethyl group increases steric bulk compared to methyl, while the chloro substituent introduces additional electron withdrawal. This compound’s reactivity in nucleophilic substitution reactions (e.g., with oxygen or nickel) highlights how substituent positioning affects reaction pathways—a consideration relevant to the tetramethyl analog .
Research Findings and Implications
- Synthetic Challenges : The tetramethyl derivative’s synthesis would require selective methylation steps, likely involving Friedel-Crafts alkylation or Ullmann-type couplings, as seen in related nitroaniline syntheses .
- Spectroscopic Differences : Compared to N,N-dimethyl-4-nitroaniline, the tetramethyl analog would exhibit redshifted UV-Vis absorption due to extended conjugation and altered nitro group orientation .
- Thermal Stability : Increased methyl substitution typically raises melting points but may reduce thermal stability due to steric strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
